Absolute Stereochemical Configuration Defines 6-Epi-aloperine as a Distinct Chemical Entity from Natural Aloperine
Total synthesis established that natural aloperine possesses the anti-syn absolute configuration, while 6-epi-aloperine is the distinct C6 epimer. Single-crystal X-ray analysis of the natural product confirmed its stereochemistry as the anti-syn isomer, allowing unambiguous differentiation from the 6-epi isomer [1]. This stereochemical divergence means the two compounds are not interchangeable and will exhibit different optical rotations and chiral recognition in biological systems.
| Evidence Dimension | Absolute Configuration at C6 Epimeric Center |
|---|---|
| Target Compound Data | 6-epi-aloperine: syn-syn or syn-anti configuration depending on synthetic route; defined as the C6 epimer of the natural product [1]. |
| Comparator Or Baseline | Natural Aloperine: anti-syn configuration confirmed by X-ray crystallography [1]. |
| Quantified Difference | Epimeric relationship; distinct diastereomers with non-identical NMR spectra and physical properties [1]. |
| Conditions | Total synthesis and X-ray crystallography; 1H and 13C NMR spectroscopy. |
Why This Matters
For chiral chromatography method development, asymmetric catalysis, or SAR studies where stereochemistry governs target binding, sourcing the specific epimer is non-negotiable.
- [1] Brosius, A. D., & Overman, L. E. (1997). Aloperine: Stereocontrolled Synthesis of Two Stereoisomers and Determination of Absolute Configuration. The Journal of Organic Chemistry, 62(3), 440–441. View Source
